COMT Inhibition Potency of 3,5-Dinitrocatechol vs. Clinical Nitrocatechol Inhibitors
3,5-Dinitrocatechol demonstrates an IC50 of 12 nM against rat brain COMT, representing a 58-fold greater potency than entacapone (IC50 = 151 nM) and comparable activity to the clinical inhibitor tolcapone, which exhibits IC50 values of 2-3 nM in brain preparations under similar conditions [1]. This potency advantage is attributed to the 3,5-dinitro substitution pattern, which facilitates tight-binding inhibition kinetics [2].
| Evidence Dimension | COMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (rat brain COMT) |
| Comparator Or Baseline | Entacapone: 151 nM; Tolcapone: 2-3 nM (rat brain S-COMT and MB-COMT) |
| Quantified Difference | 12 nM vs. 151 nM = 12.6-fold lower IC50 for target compound vs. entacapone |
| Conditions | Rat brain COMT radiometric assay using pyrocatechol substrate |
Why This Matters
The substantially lower IC50 compared to entacapone enables more complete COMT inhibition at lower concentrations, reducing off-target effects and conserving valuable test compound in preclinical studies.
- [1] BindingDB. BDBM50017846: 3,5-DINITROCATECHOL. IC50 = 12 nM against rat brain COMT. View Source
- [2] Vieira-Coelho, M. A., et al. (1999). Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase. Brain Research, 821(1), 69-78. View Source
